Astragalin

概要

説明

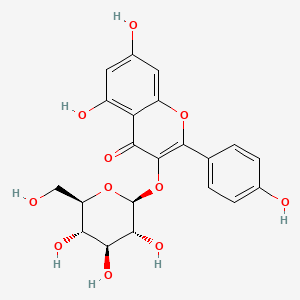

アストラガリンは、カエムフェロール-3-O-グルコシドとしても知られており、アメリカヤマゴボウ(Phytolacca americana)やシダの一種であるPhegopteris connectilisなど、さまざまな植物に自然に存在するフラボノイドです。ワインにも含まれています。 この化合物は、抗炎症作用、抗酸化作用、神経保護作用、心臓保護作用、抗肥満作用、抗骨粗鬆症作用、抗がん作用、抗潰瘍作用、抗糖尿病作用など、さまざまな薬理作用で知られています .

作用機序

アストラガリンは、さまざまな分子標的と経路を通じてその効果を発揮します:

抗酸化作用: アストラガリンはフリーラジカルを消去し、抗酸化酵素をアップレギュレートすることで、細胞を酸化損傷から保護します。

抗炎症作用: アストラガリンは、シクロオキシゲナーゼや誘導型一酸化窒素合成酵素などのプロ炎症性サイトカインと酵素の産生を阻害します。また、NF-κBやMAPKなどのシグナル伝達経路を調節します。

神経保護作用: アストラガリンは、酸化ストレスと炎症を軽減し、PI3K/AktやERKなどの経路を調節することで、ニューロンを保護します。

6. 類似化合物の比較

アストラガリンは、ケルセチン、カエムフェロール、ルチンなどの他のフラボノイドと似ています。アストラガリンには、これらの化合物とは異なる独自の特性があります:

ケルセチン: アストラガリンとケルセチンはどちらも抗酸化作用と抗炎症作用を持っていますが、アストラガリンは特定の神経保護作用と心臓保護作用の用途ではより効果的です。

カエムフェロール: アストラガリンはカエムフェロールの配糖体であり、どちらも同様の薬理作用を持っていますが、アストラガリンの配糖体形態はバイオアベイラビリティと安定性を高める可能性があります。

ルチン: ルチンとアストラガリンは、同様の抗酸化作用と抗炎症作用を共有していますが、アストラガリンは一部の抗がん剤と抗糖尿病剤の研究でより高い有効性を示しています

類似化合物のリスト:

- ケルセチン

- カエムフェロール

- ルチン

- ミリセチン

- ルテオリン

アストラガリンの独自のグリコシル化と薬理作用の組み合わせは、さまざまな科学的および治療的用途に貴重な化合物となっています。

生化学分析

Biochemical Properties

Astragalin interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biochemical reactions. It has been reported to exhibit multiple pharmacological properties including antioxidant , anti-inflammatory , anticancer , neuroprotective , and cardioprotective properties. These properties are largely attributed to its ability to modulate various molecular targets such as transcription factors (NF- κ B, TNF- α, and TGF- β 1), enzymes (iNOS, COX-2, PGE2, MMP-1, MMP-3, MIP-1 α, COX-2, PGE-2, HK2, AChe, SOD, DRP-1, DDH, PLC γ 1, and GPX), kinases (JNK, MAPK, Akt, ERK, SAPK, I κ B α, PI3K, and PKC β 2), cell adhesion proteins (E-cadherin, vimentin PAR-2, and NCam), apoptotic and antiapoptotic proteins (Beclin-1, Bcl-2, Bax, Bcl-x L, cytochrome c, LC3A/B, caspase-3, caspase-9, procaspase-3, procaspase-8, and IgE), and inflammatory cytokines (SOCS-3, SOCS-5, IL-1 β, IL-4, IL-6, IL-8, IL-13, MCP-1, CXCL-1, CXCL-2, and IFN- γ ) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to alleviate neuroinflammation and brain damage in SAMP8 mice . It also demonstrates significant anti-inflammatory effects on both large and small intestinal epithelial cells . Furthermore, this compound has been shown to inhibit the proliferation and diffusion of human colon cancer HCT116 cells by inducing apoptosis and cell cycle arrest .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to suppress inflammation and oxidative stress via targeting the TLR4/NF-κB pathway, alleviate pain via modulating the ERK pathway, inhibit tumors via functioning the PI3K/AKT, MAPK, and JAK/STAT pathways, ameliorate neuropathy via modulating the HO-1/MAPK, P13K/Akt, SIRT1, and Notch/HES-1-NF-κB pathways, attenuate respiratory diseases via targeting the TLR4-PKCβ2-NADPH and MAPK pathways, improve osteoarthritis and osteoporosis via mediating the BMP pathway, and treat ulcerative colitis via modulating the NF-κB pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time. For instance, it has been reported that this compound alleviates cognitive deficits and neuronal damage in SAMP8 mice when given daily by gavage for 2 months . Furthermore, this compound has been shown to have good procoagulant effects by promoting the intrinsic and extrinsic coagulation system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on SAMP8 mice, the learning and memory deficits were alleviated and neuronal damage in the hippocampus were inhibited after the mice were given this compound (5 mg/kg or 10 mg/kg) daily by gavage for 2 months .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been reported that this compound could be subjected to structural optimization to ameliorate its chemical accessibility, to optimize its absorption profiles, and to synthesize its more effective analogues .

Transport and Distribution

It has been reported that this compound possesses anti-neuroinflammatory activity, suggesting its potential to cross the blood-brain barrier and exert effects in the brain .

Subcellular Localization

It has been reported that this compound alleviates neuroinflammation and brain damage in SAMP8 mice, suggesting its potential to interact with neuronal cells .

準備方法

合成経路と反応条件: アストラガリンは、カエムフェロールのグリコシル化によって合成できます。このプロセスには、カエムフェロールと適切なグリコシルドナーを触媒の存在下で反応させることが含まれます。一般的なグリコシルドナーにはグルコース誘導体があり、ルイス酸や酵素などの触媒を使用して反応を促進できます。

工業的製造方法: アストラガリンの工業的製造は、通常、天然資源からの抽出によって行われます。Cuscuta chinensisやCassia alataなどの植物は、アストラガリンが豊富な供給源です。抽出プロセスには、メタノールやエタノールなどの溶媒を使用して、植物材料から化合物を分離することが含まれます。 次に、抽出物はクロマトグラフィーなどの技術を使用して精製し、純粋なアストラガリンを得ます .

反応の種類:

酸化: アストラガリンは酸化反応を起こし、さまざまな酸化生成物を生成します。

還元: 還元反応は、アストラガリンを還元型に変換できます。還元型は、異なる薬理作用を持つ可能性があります。

置換: アストラガリンは、官能基の1つが別の基に置き換わる置換反応に参加できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: さまざまな求核剤を適切な条件下で置換反応に使用できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、アストラガリンの酸化はキノンの形成につながる可能性がありますが、還元はジヒドロフラボノイドを生成する可能性があります .

4. 科学研究への応用

アストラガリンは、幅広い科学研究への応用があります:

化学: さまざまな化学反応におけるフラボノイドの挙動を研究するためのモデル化合物として使用されます。

生物学: アストラガリンは、抗酸化作用や抗炎症作用など、細胞プロセスへの影響について研究されています。

医学: がん、糖尿病、心臓病などの病気の治療に潜在的な治療効果があります。神経保護作用と抗炎症作用により、神経変性疾患や炎症性疾患の治療薬の候補となっています。

科学的研究の応用

Astragalin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of flavonoids in various chemical reactions.

Biology: this compound is studied for its effects on cellular processes, including its antioxidant and anti-inflammatory activities.

Medicine: It has potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular diseases. Its neuroprotective and anti-inflammatory properties make it a candidate for treating neurodegenerative diseases and inflammatory conditions.

Industry: this compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties

類似化合物との比較

- Quercetin

- Kaempferol

- Rutin

- Myricetin

- Luteolin

Astragalin’s unique combination of glycosylation and pharmacological properties makes it a valuable compound for various scientific and therapeutic applications.

生物活性

Astragalin, a flavonoid glycoside found in various plants, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure

This compound is chemically classified as a flavonoid glycoside, specifically the 3-O-glucoside of kaempferol. Its molecular formula is CHO with a molecular weight of 432.38 g/mol. The structure can be represented as follows:

1. Antimicrobial Activity

This compound has shown significant antimicrobial properties, particularly against Candida albicans. A study indicated that this compound treatment led to over 50% reduction in biofilm biomass at a minimum inhibitory concentration (MIC) of 0.5 MIC, demonstrating its potential as an antifungal agent. The mechanism involves interference with membrane integrity and modulation of gene expression related to efflux pumps .

2. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. In human colonic epithelial cells, it suppressed pro-inflammatory cytokines such as IL-6 and TNF-α in a dose-dependent manner. In murine models of colitis, this compound improved colon length and reduced inflammation markers significantly .

3. Anticancer Properties

Research has highlighted this compound's potential in cancer therapy, particularly in colon cancer. It induces apoptosis in HCT116 cells by modulating key proteins involved in cell cycle regulation and apoptosis, such as Bax, Bcl-2, and caspases. In vivo studies demonstrated that this compound reduced tumor growth in xenograft models by inhibiting the NF-κB pathway .

Table 1: Summary of this compound’s Biological Activities

Research Findings

- Antimicrobial Study : this compound's ability to reduce biofilm formation of C. albicans was significant, indicating its potential as an antifungal agent against resistant strains .

- Inflammation Study : The anti-inflammatory effects were confirmed through Western blot analysis showing decreased phosphorylation of IκBα and reduced NF-κB activity in DSS-induced colitis models .

- Cancer Research : this compound's role in inhibiting tumor growth was elucidated through its effects on apoptosis-related proteins and cell cycle regulators in colon cancer models .

- Allergy Research : In allergic asthma models, this compound effectively lowered eosinophil counts and inflammatory cytokines, showcasing its therapeutic potential for allergic conditions .

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUKWEQWGBDDQB-QSOFNFLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017739 | |

| Record name | Astragalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Astragalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-10-4 | |

| Record name | Astragalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astragalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astragalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTRAGALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APM8UQ3Z9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Astragalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C | |

| Record name | Astragalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。